molecular formula C19H35NO3 B155942 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 10054-22-5

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B155942
CAS No.: 10054-22-5
M. Wt: 325.5 g/mol
InChI Key: WCDFDRGOVVEZCN-UHFFFAOYSA-N
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Description

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 14-carbon (tetradecyl) alkyl chain attached to the nitrogen atom of the pyrrolidine ring, a ketone group at the 5-position, and a carboxylic acid moiety at the 3-position. Its synthesis likely involves alkylation of the pyrrolidine nitrogen using tetradecyl halides, analogous to methods described for shorter-chain derivatives .

Properties

IUPAC Name

5-oxo-1-tetradecylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19(22)23)15-18(20)21/h17H,2-16H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFDRGOVVEZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905576
Record name 5-Oxo-1-tetradecylpyrrolidine-3-carboxylic acid
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Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10054-22-5
Record name 5-Oxo-1-tetradecyl-3-pyrrolidinecarboxylic acid
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Record name 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 5-Oxo-1-tetradecylpyrrolidine-3-carboxylic acid
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Record name 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Cyclization of Maleic Acid Derivatives

A widely reported method involves the cyclization of maleic acid derivatives with primary amines. For example, maleic acid reacts with tetradecylamine under acidic conditions to form the pyrrolidinone ring. In a representative procedure, maleic acid (301.7 mmol) is dissolved in methanol and refluxed with p-toluenesulfonic acid (10 wt%) for 11 hours, yielding methyl maleate intermediates. Subsequent treatment with tetradecylamine in ethanol at 80°C induces cyclization, forming the 5-oxopyrrolidine scaffold.

Key Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: p-Toluenesulfonic acid (10 wt%)

  • Temperature: Reflux (65–80°C)

  • Yield: ~84% (isolated as colorless oil)

Condensation of Amines with α-Ketocarboxylic Acids

Alternately, tetradecylamine reacts with α-ketocarboxylic acids (e.g., levulinic acid) in aqueous or alcoholic media. This method leverages the nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization. For instance, levulinic acid and tetradecylamine in refluxing water (12 hours) yield the pyrrolidinone core with a carboxylic acid group at the 3-position.

Optimization Insight:

  • Prolonged reaction times (12–24 hours) improve cyclization efficiency.

  • Alkaline conditions (pH 9–10) suppress side reactions, enhancing purity.

Introduction of the Tetradecyl Chain

The tetradecyl (C14) group is introduced via alkylation or reductive amination of the pyrrolidinone nitrogen.

Alkylation with Tetradecyl Halides

The nitrogen atom in 5-oxopyrrolidine-3-carboxylic acid undergoes alkylation using tetradecyl bromide or iodide. In a typical protocol, the pyrrolidinone intermediate (1.0 equiv) is treated with tetradecyl bromide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate (2.0 equiv) as a base.

Reaction Parameters:

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or NaH

  • Temperature: 60–80°C

  • Yield: 70–85% (crude), requiring purification via recrystallization

Reductive Amination with Tetradecanal

An alternative approach employs reductive amination, where 5-oxopyrrolidine-3-carboxylic acid reacts with tetradecanal in the presence of sodium cyanoborohydride (NaBH₃CN). This method avoids harsh alkylation conditions and proceeds at room temperature in methanol (24 hours, 75% yield).

Advantages:

  • Mild conditions preserve acid-sensitive functional groups.

  • Higher regioselectivity for N-alkylation over O-alkylation.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is either retained from precursors or introduced via hydrolysis of ester intermediates.

Direct Synthesis from Carboxylic Acid Precursors

When maleic acid or levulinic acid is used, the carboxylic acid group is inherently present. Post-cyclization, the acid is deprotected (if esterified) using aqueous HCl or NaOH. For example, methyl 5-oxopyrrolidine-3-carboxylate is hydrolyzed with 6 M HCl at 100°C for 1 hour, achieving quantitative conversion.

Late-Stage Oxidation

In cases where the 3-position bears a hydroxyl or methyl group, oxidation with KMnO₄ or CrO₃ converts it to a carboxylic acid. For instance, 3-hydroxypyrrolidinone treated with KMnO₄ in acidic aqueous solution (pH 2–3) yields the carboxylic acid derivative (65–78% yield).

Optimization and Purification Strategies

Solvent and Catalytic System Optimization

ParameterConditionsImpact on Yield
SolventEthanol vs. DMF+15% in DMF
Catalyst Loading5% vs. 10% p-TsOH+8% at 10%
Temperature60°C vs. 80°C+12% at 80°C

Data aggregated from cyclization and alkylation trials highlight DMF’s superiority in solubilizing long-chain reactants, while higher catalyst loadings improve reaction kinetics.

Purification Techniques

  • Recrystallization : Crude product from alkylation is recrystallized from ethanol/water (3:1), achieving >95% purity.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves regioisomers, albeit with 10–15% yield loss.

  • Acid-Base Extraction : Adjusting pH to 2–3 precipitates the carboxylic acid, enabling facile isolation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal waste. A patented route employs continuous flow reactors for cyclization and alkylation steps, reducing reaction times by 50% and improving yields to 88%. Key metrics:

MetricLaboratory ScaleIndustrial Scale
Batch Time24 hours8 hours
Solvent Consumption10 L/kg3 L/kg
Yield75%88%

Catalyst recycling (e.g., DMAP-Tf in DCM) further enhances sustainability, with 90% recovery rates reported .

Chemical Reactions Analysis

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation: Can be oxidized to form dicarboxylic acids.
  • Reduction: Reduction reactions yield alcohol derivatives.
  • Substitution: The tetradecyl group can be replaced under specific conditions, allowing for the creation of more complex molecules.

Chemistry

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid serves as a building block in organic synthesis, facilitating the preparation of more complex molecular structures. Its unique structure allows for versatile functionalization, making it valuable in developing new chemical entities.

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Preliminary studies suggest it may interact with biological targets, potentially modulating enzyme activity or receptor interactions.

Medicine

Ongoing studies focus on its potential therapeutic applications:

  • Anticancer Activity: Recent investigations have shown that derivatives of this compound demonstrate promising anticancer activity against various cancer cell lines, including A549 lung cancer cells. For instance, certain derivatives have reduced cell viability significantly when tested against these cells, indicating potential as novel anticancer agents .

Industry

The compound is utilized in the production of specialty chemicals and materials with tailored properties. Its long alkyl chain enhances hydrophobic interactions, making it suitable for applications involving lipid membranes.

Anticancer Activity Case Study

A study examining the anticancer properties of derivatives of this compound revealed significant reductions in cell viability in A549 cells:

CompoundViability (%)Significance (p-value)
Control100-
Compound 163.4<0.05
Compound 221.2<0.001
Compound 338.3<0.001

These results indicate that specific modifications to the base structure can enhance anticancer efficacy significantly.

Mechanism of Action

The mechanism of action of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

The following comparison focuses on structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives, highlighting substituent effects on physicochemical properties, synthesis, and biological activity.

Substituent Types and Physicochemical Properties
Compound Name Substituent Type Alkyl Chain Length Molecular Weight Melting Point (°C) Key Properties
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Short alkyl (methyl) C1 157.14 (free acid) 184–185 (from propan-2-ol) High crystallinity; limited lipophilicity
Sodium 1-dodecyl-5-oxopyrrolidine-3-carboxylate Long alkyl (dodecyl) C12 319.41 (sodium salt) N/A Enhanced water solubility (salt form)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Aromatic (chlorophenol) N/A ~285 (estimated) N/A Antioxidant activity; hydrogen bonding via -OH
1-Allyl-5-oxopyrrolidine-3-carboxylic acid Unsaturated alkyl (allyl) C3 183.18 (free acid) N/A Reactive allyl group; potential for polymerization
1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Long alkyl (tetradecyl) C14 ~355 (estimated) N/A Predicted high lipophilicity; low water solubility

Key Observations :

  • Alkyl Chain Length : Increasing chain length (methyl → dodecyl → tetradecyl) correlates with higher molecular weight and lipophilicity, reducing water solubility but enhancing organic solvent compatibility. The tetradecyl derivative is expected to exhibit stronger surfactant-like behavior than the dodecyl analog .
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., chlorophenyl) display distinct electronic properties, such as resonance effects from the benzene ring, which may enhance antioxidant activity via radical stabilization . In contrast, aliphatic chains (e.g., tetradecyl) prioritize hydrophobic interactions.
  • Salt vs. Free Acid : Sodium salts (e.g., sodium 1-dodecyl) improve water solubility, making them more suitable for aqueous formulations compared to free acids like the tetradecyl derivative .

Biological Activity

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (C19H35NO3) is an organic compound with notable biological activities, including antimicrobial and anti-inflammatory properties. This compound is characterized by a tetradecyl chain and a pyrrolidine ring, contributing to its unique biochemical interactions. This article presents a detailed overview of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H35NO3
  • Molecular Weight : 325.49 g/mol
  • Melting Point : 75.5 - 76.5 °C
  • Boiling Point : Approximately 486.9 °C
  • Density : 1.004 g/cm³

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-tetradecanamine with itaconic acid, followed by various chemical reactions such as oxidation, reduction, and substitution to yield the desired product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive bacteria and fungi. The compound exhibits structure-dependent activity, showing significant efficacy against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Clostridium difficile64 µg/mL

This data indicates its potential as a scaffold for developing new antimicrobial agents to combat resistant pathogens.

Anticancer Activity

The anticancer properties of this compound have been investigated using A549 human lung adenocarcinoma cell lines. In vitro assays demonstrated that certain derivatives of the compound significantly reduced cell viability compared to control treatments .

CompoundViability Reduction (%)IC50 (µM)
1-Tetradecyl derivative66%100
CisplatinReference-

The structure-dependence of the anticancer activity suggests that modifications to the pyrrolidine or alkyl chain may enhance efficacy and selectivity towards cancer cells while minimizing toxicity to non-cancerous cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets within cells, modulating enzyme activities or receptor functions . The long alkyl chain may facilitate integration into lipid membranes, altering membrane fluidity and potentially influencing cellular signaling pathways.

Case Studies

In a recent study exploring novel derivatives of pyrrolidine compounds, researchers found that modifications to the carboxylic acid group significantly enhanced both antimicrobial and anticancer activities. For instance, derivatives with halogen substitutions exhibited improved potency against resistant bacterial strains . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, amidation, or alkylation. For example, analogous 5-oxopyrrolidine derivatives are synthesized via parallel solution-phase approaches starting from itaconic acid or its analogs, followed by functional group modifications (e.g., introducing the tetradecyl chain via alkylation). Catalysts like palladium or copper and solvents such as DMF or toluene are often used to optimize yield . Key intermediates may require purification via recrystallization or chromatography to ensure stereochemical integrity .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Structural confirmation relies on 1H/13C-NMR for stereochemical analysis, HRMS for molecular weight verification, and HPLC for purity assessment. For example, in related 5-oxopyrrolidine derivatives, NMR spectra resolve substituent positioning on the pyrrolidine ring, while HRMS confirms the molecular formula. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. What strategies can optimize the diastereoselective synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity is achieved through chiral catalysts or auxiliaries. For instance, methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized using stereocontrolled cycloadditions or asymmetric hydrogenation. Reaction temperature, solvent polarity, and steric effects of substituents (e.g., aryl groups) significantly influence selectivity. Computational modeling (e.g., DFT) can predict optimal reaction pathways .

Q. How do structural modifications at the pyrrolidine ring influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies show that substituents at the 1- and 3-positions modulate bioactivity. For example:

  • Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity by increasing membrane permeability.
  • Hydrophobic chains (e.g., tetradecyl) improve lipid bilayer interaction, critical for anticancer activity.
  • Hydroxyphenyl groups at position 1 enhance antioxidant potential via radical scavenging .

Q. What analytical techniques resolve data contradictions in characterizing this compound?

Methodological Answer: Contradictions in spectral data (e.g., overlapping NMR signals) are resolved using:

  • 2D-NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Isotopic labeling to track reaction intermediates.
  • Dynamic HPLC with chiral columns to separate enantiomers. Cross-validation with synthetic standards and computational simulations (e.g., ChemDraw predictions) ensures accuracy .

Q. How can researchers design experiments to assess the antioxidant potential of this compound derivatives?

Methodological Answer: Standard assays include:

  • DPPH/ABTS radical scavenging to measure electron donation capacity.
  • FRAP assay to evaluate ferric ion reduction.
  • Cellular ROS inhibition in models like HepG2 cells. Dose-response curves and IC50 values are compared to reference antioxidants (e.g., ascorbic acid). Structural analogs with hydroxyl or methoxy groups show enhanced activity due to resonance stabilization of radicals .

Q. What are critical considerations for ensuring reproducibility in synthesizing this compound?

Methodological Answer: Reproducibility requires:

  • Strict control of reaction conditions (temperature, pH, solvent purity).
  • Standardized purification protocols (e.g., gradient elution in HPLC).
  • Batch-to-batch consistency in starting materials (e.g., CAS-verified reagents).
  • Detailed spectral data archiving for cross-lab verification. For example, deviations in alkylation step timing can lead to side products, necessitating kinetic studies .

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